2,4,5-Trimethylthiophene-3-sulfonamide
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Overview
Description
2,4,5-Trimethylthiophene-3-sulfonamide is a chemical compound with the CAS Number: 2126164-03-0 . It has a molecular weight of 205.3 and is stored at room temperature . It is a powder in physical form .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiophene derivatives can be synthesized through various methods such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The InChI Code for this compound is 1S/C7H11NO2S2/c1-4-5(2)11-6(3)7(4)12(8,9)10/h1-3H3,(H2,8,9,10) .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More specific physical and chemical properties were not found.Scientific Research Applications
Synthesis and Biological Applications
A study by Noreen et al. (2017) outlines a facile approach for synthesizing thiophene sulfonamide derivatives via Suzuki cross-coupling reactions. These compounds were evaluated for their urease inhibition and hemolytic activities. The research highlighted the significant effect of substituent patterns and electronic effects on the biological activity of these compounds. One particular compound demonstrated high urease inhibition activity, suggesting potential for developing new therapeutic agents (Noreen et al., 2017).
Therapeutic Radiopharmaceuticals
Research on rhenium complexes as therapeutic agents in nuclear medicine by Perils et al. (2017) explored the interaction of sulfonamide-based dithiocarbimates with the rhenium(V) nitride core. The study aimed to prepare anionic complexes with aromatic groups, including those from sulfonamide substituents, for potential applications in molecular imaging and therapeutic areas. This work illustrates the versatility of sulfonamide derivatives in developing new radiopharmaceuticals (Perils et al., 2017).
Environmental Analysis
Silva and Lanças (2018) evaluated ionic liquids supported on silica as sorbents for online solid-phase extraction coupled with LC-MS for determining sulfonamides in bovine milk samples. This study demonstrates the application of sulfonamide analysis in environmental and food safety, showcasing the importance of analytical methods in monitoring antibiotic residues (Silva & Lanças, 2018).
Antibacterial Polyester Fabrics
A study by Hossan (2020) focused on synthesizing new sulfonamido-hydroxythiophene dyes for dyeing polyester fabrics, aiming to impart antibacterial properties to the textiles. This research highlights the potential of sulfonamide derivatives in creating functional materials with added value, such as antibacterial textiles (Hossan, 2020).
Antiproliferative Agents
Pawar et al. (2018) reported the synthesis and evaluation of thiophene-2-sulfonamide derivatives as antiproliferative agents against various cancer cell lines. This study underscores the potential of sulfonamide derivatives in cancer research, offering insights into the development of new therapeutic agents (Pawar et al., 2018).
Mechanism of Action
While the specific mechanism of action for 2,4,5-Trimethylthiophene-3-sulfonamide is not available, sulfonamides, in general, are known to inhibit bacterial enzyme dihydropteroate synthetase . This enzyme is critical for the synthesis of folic acid, a necessary component for bacterial DNA replication .
Safety and Hazards
The safety information for 2,4,5-Trimethylthiophene-3-sulfonamide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
Properties
IUPAC Name |
2,4,5-trimethylthiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S2/c1-4-5(2)11-6(3)7(4)12(8,9)10/h1-3H3,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDLNERTWFNDKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1S(=O)(=O)N)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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